2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: This compound also features a spirocyclic structure and a Boc protecting group, but with a benzoic acid moiety instead of an acetic acid group.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic core with different functional groups.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a hydroxy group.
Uniqueness
2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to serve as a versatile building block in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15(10-14)8-11(17)18/h4-10H2,1-3H3,(H,17,18) |
InChI Key |
QMTJHIGJKWSEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.